molecular formula C11H22Cl3N B14001285 N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride CAS No. 91369-36-7

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride

Cat. No.: B14001285
CAS No.: 91369-36-7
M. Wt: 274.7 g/mol
InChI Key: RCSVGMUQZAJAOR-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups attached to a cyclopentylethanamine backbone, and it is often used in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The reaction mass is typically purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water are commonly used.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N,N-bis(2-aminoethyl)-2-cyclopentylethanamine .

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is unique due to its cyclopentyl group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective .

Properties

CAS No.

91369-36-7

Molecular Formula

C11H22Cl3N

Molecular Weight

274.7 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride

InChI

InChI=1S/C11H21Cl2N.ClH/c12-6-9-14(10-7-13)8-5-11-3-1-2-4-11;/h11H,1-10H2;1H

InChI Key

RCSVGMUQZAJAOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN(CCCl)CCCl.Cl

Origin of Product

United States

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